molecular formula C21H27N3O B2457842 N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-63-0

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide

Katalognummer B2457842
CAS-Nummer: 400075-63-0
Molekulargewicht: 337.467
InChI-Schlüssel: ZBNLNVPUXXPKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide” is a compound with the molecular formula C21H25N3O2 . It is available from several suppliers for scientific research needs .


Molecular Structure Analysis

The molecular weight of “this compound” is 351.45 . The SMILES representation of the molecule is CCCC(=O)Nc1ccc(cc1)N1CCN(CC1)C(=O)c1ccccc1 .


Physical And Chemical Properties Analysis

The solubility of “this compound” in DMSO is unknown . More detailed physical and chemical properties are not available in the sources I found.

Wirkmechanismus

Target of Action

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is a type of phenylpiperazine . Phenylpiperazines are known to interact with various targets in the body, including neurotransmitter receptors and transporters.

Mode of Action

Phenylpiperazines often act as ligands for neurotransmitter receptors, modulating their activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Phenylpiperazines can influence various pathways depending on their specific targets. For instance, if they target neurotransmitter receptors, they could affect signal transduction pathways in neurons .

Result of Action

Phenylpiperazines often have neurological effects due to their interaction with neurotransmitter receptors .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide for lab experiments is its selectivity for PDE4D. This allows researchers to target a specific enzyme pathway without affecting other pathways in the brain. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide. These include:
- Further preclinical studies to better understand the mechanism of action of this compound and its effects on synaptic plasticity and memory formation.
- Clinical trials to test the safety and efficacy of this compound in humans with Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders.
- Development of more soluble forms of this compound to improve its administration in experimental settings.
- Investigation of the potential of this compound for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.

Synthesemethoden

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide involves a multi-step process that begins with the reaction between 4-benzylpiperazine and 4-nitrobenzaldehyde to produce 4-(4-benzylpiperazin-1-yl)benzaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with 4-bromobutanoyl chloride to produce the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide has been extensively studied in preclinical models of various neurological disorders. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In Fragile X syndrome models, this compound has been shown to improve synaptic plasticity and reduce behavioral symptoms. In autism spectrum disorder models, this compound has been shown to improve social behavior and reduce repetitive behaviors.

Eigenschaften

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-2-6-21(25)22-19-9-11-20(12-10-19)24-15-13-23(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNLNVPUXXPKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.